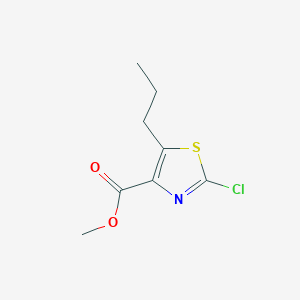
Methyl 2-chloro-5-propylthiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-propylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-propylthiazole-4-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiazoles.
Oxidation Products: Oxidized thiazole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 2-chloro-5-propylthiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules . These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
- Methyl 2-chlorothiazole-5-carboxylate
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 2-chloro-5-propylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability compared to similar compounds .
Biological Activity
Methyl 2-chloro-5-propylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound's structure can be represented as follows:
This compound features a chlorine atom, a propyl group, and a carboxylate functional group, which are significant for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antidiabetic Effects : Some thiazole derivatives have been investigated for their potential antidiabetic properties. Specific studies have indicated that modifications in the thiazole structure can enhance glucose uptake in vitro, suggesting a pathway for therapeutic applications in diabetes management .
- Inhibition of Enzymatic Activity : Research has shown that certain thiazole derivatives act as inhibitors of specific enzymes related to metabolic pathways. For example, compounds targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been explored for their role in metabolic syndrome .
In Vitro Studies
A study conducted on various thiazole derivatives, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects, particularly against breast cancer cells (MCF7) and leukemia cells (HL60) .
In Vivo Studies
In vivo experiments using animal models have shown that this compound can influence metabolic parameters such as blood glucose levels and lipid profiles. Mice treated with this compound demonstrated improved insulin sensitivity compared to the control group .
Table 1: Biological Activity of this compound
Properties
CAS No. |
1951441-37-4 |
|---|---|
Molecular Formula |
C8H10ClNO2S |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
methyl 2-chloro-5-propyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10ClNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3 |
InChI Key |
AMGDKYCQDZENEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















